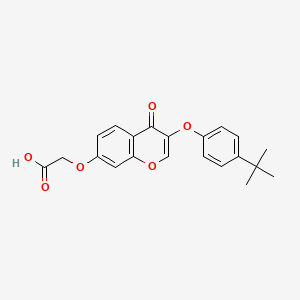
C21H20O6
Vue d'ensemble
Description
The compound with the molecular formula C21H20O6 curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species, which is a member of the ginger family, Zingiberaceae. It is the principal curcuminoid of turmeric and is widely used as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods. One common laboratory synthesis involves the condensation of vanillin with acetylacetone under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetylacetone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form curcumin.
Industrial Production Methods
Industrially, curcumin is primarily extracted from the rhizomes of turmeric. The extraction process involves:
Drying and Grinding: The turmeric rhizomes are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using solvents like ethanol or acetone.
Purification: The crude extract is purified through crystallization or chromatography to obtain pure curcumin.
Analyse Des Réactions Chimiques
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcumin derivatives.
Applications De Recherche Scientifique
Curcumin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural dye in the food and textile industries
Mécanisme D'action
Curcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: Curcumin acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions.
Anti-inflammatory Activity: It inhibits the activity of enzymes like cyclooxygenase-2 and lipoxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: Curcumin induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Comparaison Avec Des Composés Similaires
Curcumin belongs to a group of compounds known as curcuminoids. Similar compounds include:
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bis-demethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclic Curcumin: A minor component with a cyclic structure.
Uniqueness
Curcumin is unique due to its broad spectrum of biological activities and its bright yellow color, which makes it useful as a natural dye. Its ability to modulate multiple molecular targets and pathways distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2,3)13-4-6-14(7-5-13)27-18-11-26-17-10-15(25-12-19(22)23)8-9-16(17)20(18)24/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNVZHWDYACWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


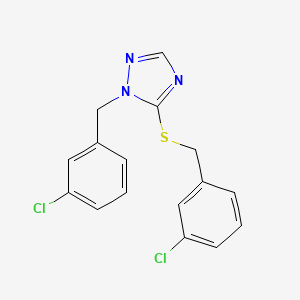
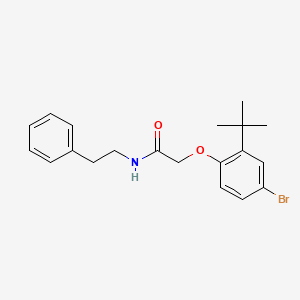
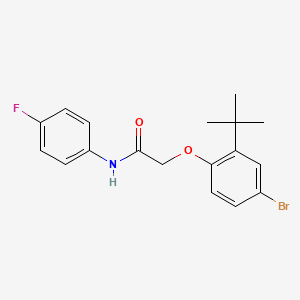
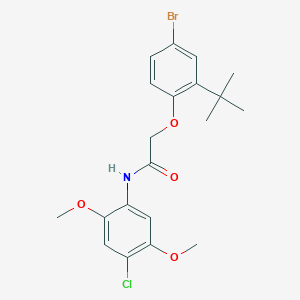
![2-(3-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3584010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3584012.png)

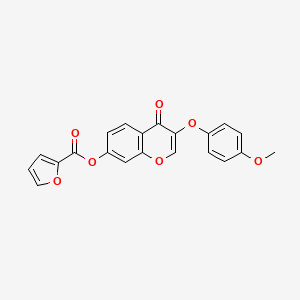
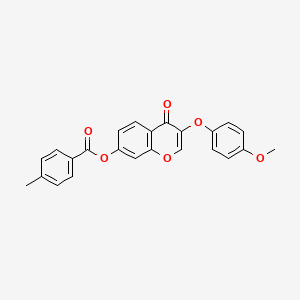
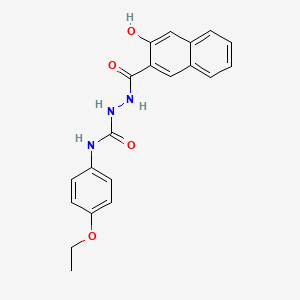
![2-{[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3584054.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3584059.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3584061.png)
